molecular formula C15H22N2O4 B15058258 Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate

Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate

Cat. No.: B15058258
M. Wt: 294.35 g/mol
InChI Key: RURACIYNDRIVER-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a benzoate ester core that is functionalized with amino, methyl, and 2-morpholinoethoxy substituents. The presence of the morpholine ring, a common feature in pharmacologically active molecules, suggests its potential utility in the synthesis of more complex compounds targeting various biological pathways . Researchers can employ this benzoate derivative as a key building block in the design and synthesis of novel small molecule libraries. Its structure is analogous to other documented intermediates used in developing kinase inhibitors and receptor antagonists . The compound is offered with a Certificate of Analysis (CoA) to guarantee its identity and purity, ensuring reliable and reproducible results in your experiments. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet for proper handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

methyl 3-amino-4-methyl-5-(2-morpholin-4-ylethoxy)benzoate

InChI

InChI=1S/C15H22N2O4/c1-11-13(16)9-12(15(18)19-2)10-14(11)21-8-5-17-3-6-20-7-4-17/h9-10H,3-8,16H2,1-2H3

InChI Key

RURACIYNDRIVER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OCCN2CCOCC2)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate typically involves the reaction of 3-amino-4-methylbenzoic acid with 2-(morpholino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s unique substituents differentiate it from other benzoate derivatives. Below is a comparative analysis of structurally or functionally related compounds:

Compound Name Key Substituents Applications Synthesis Method Toxicity/Notes References
Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate 3-amino, 4-methyl, 5-(2-morpholinoethoxy) Intermediate for benzoxazoles, imidazole carboxylates Reflux with aryl acids or polyphosphoric acid (PPA) Toxicity not reported; likely requires handling precautions for amines/morpholine
Methyl benzoate Unsubstituted benzoate ester Natural fumigant (insecticidal activity) Commercial extraction or esterification Low LC50 (0.1 µL/L air); dermal sensitization and phototoxicity reported
Methyl 2,4-dihydroxy-6-methylbenzoate 2,4-dihydroxy, 6-methyl α-Glucosidase inhibitor (potential antidiabetic) Silica gel chromatography from natural sources Isolated from C. tagal; no toxicity data
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate Triazine-linked bromo, methoxy, and formyl groups Herbicide precursor (sulfonylurea analog) Stepwise coupling with triazine intermediates Toxicity unspecified; bromo substituent may pose environmental concerns
(R)-1-(N-(2,3-difluoro-4-(2-morpholinoethoxy)benzyl)-3-isobutoxy-3-oxopropanamide)-2-methylpyrrolidine-2-carboxylate Morpholinoethoxy, difluoro, pyrrolidine Pharmaceutical intermediate (structure suggests kinase or protease inhibition) Multi-step synthesis involving morpholinoethoxy coupling LCMS data reported (m/z 556 [M+H]+); toxicity unstudied

Key Findings:

This group is absent in herbicidal triazine derivatives () and natural α-glucosidase inhibitors (). Amino and methyl groups at positions 3 and 4 enhance reactivity in cyclization reactions (e.g., benzoxazole formation), unlike unsubstituted methyl benzoate, which lacks such versatility .

Biological Activity :

  • While methyl benzoate exhibits direct pesticidal activity (LC50 = 0.1 µL/L air) , the target compound’s bioactivity is indirect, serving as a precursor for bioactive heterocycles.
  • Compounds with hydroxy groups (e.g., methyl 2,4-dihydroxy-6-methylbenzoate) show enzyme inhibitory effects, suggesting that substitution patterns critically influence target engagement .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving reflux or PPA-mediated cyclization , whereas commercial methyl benzoate is readily available. Triazine-linked analogs () demand specialized coupling techniques, highlighting the trade-off between structural complexity and synthetic accessibility.

Biological Activity

Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various cell lines, and interactions with biological targets.

Chemical Structure and Properties

This compound can be described by its chemical formula C15H20N2O3C_{15}H_{20}N_{2}O_{3}. The presence of the morpholinoethoxy group is significant as it may enhance solubility and biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzyme activity or alter receptor signaling pathways, leading to various biological effects, including:

  • Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria by inhibiting bacterial gyrase and topoisomerase IV, which are critical for DNA replication .
  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cell lines, including breast (MCF-7) and leukemia (K562) cells. The IC50 values for these cell lines indicate significant cytotoxicity, suggesting that it may disrupt cellular processes essential for cancer cell survival .

Antimicrobial Activity

PathogenMIC (µg/mL)Reference
Acinetobacter baumannii8
Pseudomonas aeruginosa4
Staphylococcus aureus16

Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-70.25
K5620.96
HL601.62

Case Studies

  • Antimicrobial Efficacy : A study on the compound's efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa demonstrated that it effectively inhibited bacterial growth at sub-micromolar concentrations, highlighting its potential as an antibacterial agent in clinical settings .
  • Cancer Cell Proliferation : In vitro studies on MCF-7 breast cancer cells showed that this compound significantly reduced cell viability, suggesting that it may induce apoptosis or inhibit cell cycle progression . The mechanism of action appears to involve disruption of key signaling pathways associated with cell survival.

Q & A

What are the key considerations for designing a synthesis pathway for Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate?

Basic Research Focus
A robust synthesis strategy should prioritize regioselective functionalization of the benzoate core. For example, the morpholinoethoxy group can be introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) on a pre-functionalized bromo or nitro intermediate . Protecting groups (e.g., Boc for amines) may be required to prevent side reactions during esterification or etherification steps. Post-synthetic purification often employs column chromatography or recrystallization, with LCMS (e.g., m/z 412 [M+H]+) and HPLC (retention time analysis) for validation .

Advanced Research Focus
Optimizing reaction yields requires mechanistic insights into competing pathways. For instance, the amino group’s nucleophilicity may lead to undesired ring closure or dimerization. Kinetic studies under varying temperatures (e.g., 45–80°C) and catalysts (e.g., Pd/C for deprotection) can resolve such issues. Computational modeling (DFT) of transition states may guide solvent selection (polar aprotic vs. protic) to stabilize intermediates .

How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Basic Research Focus
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal-packing effects. For example, the morpholinoethoxy chain’s rotameric states in solution may broaden NMR signals, while X-ray crystallography (using SHELX software) provides static structural snapshots . Multi-nuclear NMR (¹H, ¹³C, DEPT-135) and variable-temperature experiments can clarify dynamic behavior.

Advanced Research Focus
High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) are critical for resolving stereochemical ambiguities. For instance, NOE correlations can confirm spatial proximity between the methyl group and morpholine oxygen. If crystallinity is poor, synchrotron radiation or microED techniques may enhance diffraction quality .

What methodologies are recommended for assessing the compound’s metabolic stability and toxicity in preclinical studies?

Basic Research Focus
In vitro assays using liver microsomes (human/rat) can evaluate metabolic stability via LCMS quantification of parent compound depletion. Ames tests (bacterial reverse mutation) and micronucleus assays screen for genotoxicity, particularly given structural alerts like the aromatic amine .

Advanced Research Focus
Probing enzyme interactions (e.g., CYP450 isoforms) via inhibition assays (IC₅₀ determinations) identifies metabolic liabilities. For toxicity, transcriptomic profiling (RNA-seq) of treated cell lines can reveal pathways like oxidative stress or apoptosis. Molecular docking studies against targets like Keap1-Nrf2 may rationalize observed bioactivity .

How can researchers address low yields in the final esterification step of this compound?

Basic Research Focus
Low yields often stem from competing hydrolysis or inadequate activation of the carboxylic acid. Pre-activation with CDI (1,1′-carbonyldiimidazole) or DCC (N,N′-dicyclohexylcarbodiimide) improves ester formation. Solvent selection (e.g., dry THF or DCM) and molecular sieves can suppress water interference .

Advanced Research Focus
Mechanistic studies using in situ IR or Raman spectroscopy can monitor reaction progress and identify intermediates. Catalyst screening (e.g., DMAP vs. pyridine) may enhance acylation efficiency. For scale-up, continuous-flow reactors with immobilized enzymes (lipases) offer greener alternatives .

What strategies mitigate potential carcinogenicity concerns associated with methyl benzoate derivatives?

Basic Research Focus
Structural modifications, such as replacing the methyl ester with a tert-butyl or benzyl group, may reduce bioactivation risks. In vitro assays (e.g., Comet assay for DNA damage) and in vivo rodent studies (28-day toxicity) are essential for early risk assessment .

Advanced Research Focus
QSAR models can predict carcinogenicity based on substituent effects (e.g., electron-withdrawing groups on the benzene ring). Isotopic labeling (¹⁴C-tracers) facilitates metabolite identification in excretion studies. Epigenetic profiling (DNA methylation arrays) may uncover long-term toxicity mechanisms .

How do researchers validate the purity of this compound for pharmacological studies?

Basic Research Focus
Purity ≥95% is typically confirmed via HPLC (e.g., C18 column, 0.63-minute retention time under SMD-TFA05 conditions) and elemental analysis (C, H, N within ±0.4% of theoretical) . Residual solvents (DCM, DMF) are quantified by GC-MS.

Advanced Research Focus
Chiral purity is verified using chiral HPLC or SFC (supercritical fluid chromatography), especially if the compound has stereocenters. Mass-defect filtering in HRMS data identifies low-abundance impurities. Differential scanning calorimetry (DSC) detects polymorphic forms affecting bioavailability .

What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Basic Research Focus
Scale-up issues include exothermic reactions (e.g., etherification) requiring temperature-controlled reactors and solvent recovery systems. Batch vs. flow chemistry trade-offs (yield vs. throughput) must be evaluated .

Advanced Research Focus
Process analytical technology (PAT) tools, such as inline FTIR, enable real-time monitoring of critical quality attributes (CQAs). Design of experiments (DoE) optimizes parameters like stoichiometry, catalyst loading, and mixing efficiency. Regulatory compliance (ICH guidelines) ensures reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.